molecular formula C19H22N2O3S B5484557 1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide

1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide

Cat. No.: B5484557
M. Wt: 358.5 g/mol
InChI Key: SJASDIBMSZCNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide is a complex organic compound that features a naphthalene ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with N-prop-2-enylpiperidine-4-carboxamide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-11-20-19(22)16-9-12-21(13-10-16)25(23,24)18-8-7-15-5-3-4-6-17(15)14-18/h2-8,14,16H,1,9-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASDIBMSZCNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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